Proglobeflowery acid

Descripción

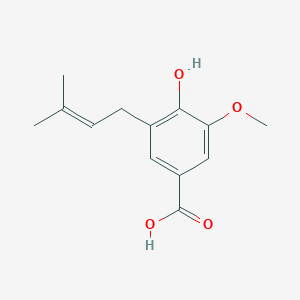

Proglobeflowery acid (3-Methoxy-4-hydroxyl-5-(3'-methyl-2'-butenyl)benzoic acid) is a phenolic acid first isolated in 1992 from Trollius macropetalus (长瓣金莲花) . Its structure comprises a benzoic acid backbone substituted with a methoxy group (-OCH₃) at C3, a hydroxyl group (-OH) at C4, and a prenyl group (3-methyl-2-butenyl) at C5 . This compound exists as white needle-like crystals and is notable for its presence in Trollius species, such as T. chinensis (金莲花), where it contributes to medicinal properties like antibacterial, antioxidant, and anticancer activities .

Proglobeflowery acid is biosynthetically linked to globeflowery acid and trollioside via hydrolysis. Trollioside, a glycoside, can be enzymatically or acid-hydrolyzed to yield either proglobeflowery acid or globeflowery acid, depending on conditions .

Propiedades

Número CAS |

146367-85-3 |

|---|---|

Fórmula molecular |

C13H16O4 |

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)benzoic acid |

InChI |

InChI=1S/C13H16O4/c1-8(2)4-5-9-6-10(13(15)16)7-11(17-3)12(9)14/h4,6-7,14H,5H2,1-3H3,(H,15,16) |

Clave InChI |

DWHDSRHHYMSXSP-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C |

SMILES canónico |

CC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C |

Otros números CAS |

146367-85-3 |

Sinónimos |

3-methoxy-4-hydroxy-5-(3'-methyl-2')butylenylbenzoic acid proglobeflowery acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Trollioside

Veratric Acid (3,4-Dimethoxybenzoic Acid)

- Structure : Benzoic acid with two methoxy groups at C3 and C4, lacking the prenyl substituent .

- Source : Found in T. chinensis and other medicinal plants .

- Properties :

Comparison with Functionally Similar Compounds

Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

- Structure : Contains two hydroxyl groups at C3 and C4, lacking methoxy and prenyl groups.

- Bioavailability : Higher aqueous solubility but lower cellular uptake than proglobeflowery acid due to absence of hydrophobic substituents .

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Absorption Mechanisms : Proglobeflowery acid’s prenyl group enhances lipophilicity, enabling passive diffusion across intestinal epithelia (Caco-2 Papp ~10⁻⁵ cm/s), whereas trollioside requires enzymatic hydrolysis for bioavailability .

- Biological Activities: Proglobeflowery acid inhibits esophageal cancer EC-109 cell growth (IC₅₀ ~50 µM) via apoptosis induction, outperforming simpler phenolic acids like vanillic acid . Synergistic effects observed with co-occurring flavonoids (e.g., orientin, vitexin) in T. chinensis enhance antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.